Unique L. major Promastigote Activity in a 12-Compound Indazole Library: Compound 13 vs. Glucantime and Structural Analogs
In a head-to-head screen of all twelve 3-chloro-6-nitro-1H-indazole derivatives (4–15) against L. major promastigotes (strain MHOM/MA/2009/LCER19-09) using the MTT assay, Compound 13 was the sole library member to display measurable growth inhibition, with an IC₅₀ of 38 µM [1]. The first-line clinical reference standard Glucantime® and all eleven other analogs (4–12, 14, 15) showed no activity at the highest tested concentration (>500 µg/mL) against this species [1]. This represents a qualitative, binary differentiation—active vs. inactive—rather than a mere potency increment within an active series [1].
| Evidence Dimension | In vitro growth inhibition of L. major promastigotes (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 38 µM (106.72 µg/mL) for Compound 13 |
| Comparator Or Baseline | Glucantime®: >500 µg/mL (inactive); Compounds 4–12, 14, 15: all >500 µg/mL (inactive) in the same assay |
| Quantified Difference | Compound 13 is the only active compound in the series against L. major; ≥13-fold potency advantage over the detection limit of all comparators |
| Conditions | L. major promastigotes (MHOM/MA/2009/LCER19-09), MTT assay, 72 h incubation at 23 °C, Glucantime® as reference standard |
Why This Matters
For procurement supporting cutaneous leishmaniasis drug discovery programs, Compound 13 provides the only chemical starting point within this chemotype that demonstrates L. major activity—the species responsible for the majority of Old World cutaneous leishmaniasis cases—while all structural analogs and the clinical comparator Glucantime are inactive in the same assay system.
- [1] Mohamed Abdelahi MM, El Bakri Y, Lai C-H, Subramani K, Anouar EH, Ahmad S, Benchidmi M, Mague JT, Popović-Djordjević J, Goumri-Said S. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. J Enzyme Inhib Med Chem. 2022;37(1):151–167. Table 1. View Source
